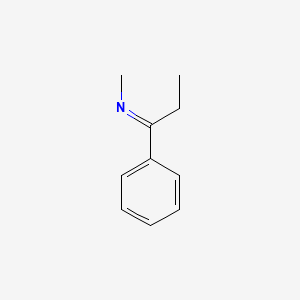

N-(1-Phenylpropylidene)methanamine

Description

Properties

CAS No. |

38280-65-8 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

N-methyl-1-phenylpropan-1-imine |

InChI |

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

CXFYJBBNOVSOAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of N 1 Phenylpropylidene Methanamine and Imine Derivatives

Nucleophilic Addition Reactions to the Imine Carbon-Nitrogen Double Bond

Nucleophilic addition to the carbon-nitrogen double bond of imines, including N-(1-Phenylpropylidene)methanamine, is a fundamental process for the construction of carbon-nitrogen bonds, leading to the synthesis of a diverse array of amine derivatives. The electrophilic carbon atom of the imine is susceptible to attack by a wide range of nucleophiles. The reactivity of the imine can be modulated by the nature of the substituents on both the carbon and nitrogen atoms. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the imine carbon, facilitating nucleophilic attack.

Asymmetric Catalytic Strategies for Chiral Product Formation

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis provides an efficient and atom-economical approach to achieve this goal. Various catalytic strategies have been developed to control the stereochemical outcome of nucleophilic additions to prochiral imines.

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for the preparation of valuable α-chiral amines. acs.org This transformation has been successfully implemented on an industrial scale, for example, in the production of the herbicide (S)-metolachlor. nih.gov The development of chiral transition metal catalysts, particularly those based on iridium, rhodium, and palladium, has been instrumental in achieving high enantioselectivities. nih.govdicp.ac.cn

Iridium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective for the asymmetric hydrogenation of N-aryl imines. For instance, iridium catalysts incorporating phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity, affording chiral amines with up to 97% ee. nih.gov Similarly, palladium complexes with chiral bisphosphine ligands, such as SegPhos, have been successfully employed in the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, achieving enantioselectivities ranging from 87% to 99%. dicp.ac.cn The choice of solvent can also play a crucial role, with trifluoroethanol often being a suitable medium for these reactions. dicp.ac.cn

Table 1: Asymmetric Hydrogenation of Imines

| Imine Substrate | Catalyst/Ligand | Solvent | Pressure (H₂) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Aryl Imines | Ir/Phosphino-oxazoline | Various | - | Up to 97% | nih.gov |

| N-Diphenylphosphinyl Ketimines | Pd(CF₃CO₂)₂/(S)-SegPhos | TFE | 1000 psi | 87-99% | dicp.ac.cn |

| N-Tosyl Imines | Pd(CF₃CO₂)₂/(S)-SynPhos | TFE | - | 88-97% | dicp.ac.cn |

| Acetophenone (B1666503) N-alkyl imines | Ir-based catalyst/f-BINAPHANE | - | 3 bar | - | rsc.org |

| N-Aryl Imino Esters | Ni/BenzP* | TFE | - | Up to 98% | scispace.com |

Asymmetric transfer hydrogenation (ATH) offers a practical and operationally simple alternative to asymmetric hydrogenation using molecular hydrogen. sigmaaldrich.com This method typically employs a stable and readily available hydrogen donor, such as formic acid, isopropanol (B130326), or a Hantzsch ester. scispace.com Both metal-catalyzed and organocatalytic ATH protocols have been extensively developed for the reduction of imines. scispace.comrsc.org

Ruthenium complexes bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for the ATH of a variety of imines. sigmaaldrich.comnih.gov These reactions, often conducted using a mixture of formic acid and triethylamine as the hydrogen source, can provide chiral amines with excellent yields and enantioselectivities. sigmaaldrich.com Computational studies have suggested that the reaction mechanism may involve the protonation of the imine prior to hydride transfer, which is consistent with the acidic conditions often required for these transformations. nih.gov

Organocatalytic ATH has emerged as a powerful metal-free approach. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have been shown to catalyze the transfer hydrogenation of imines from Hantzsch esters with high enantioselectivity. rsc.orgprinceton.edu This methodology has been successfully applied to a broad range of substrates, including ketimines and N-aryl imines. scispace.comrsc.org

Table 2: Asymmetric Transfer Hydrogenation of Imines

| Imine Substrate | Catalyst | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Various Imines | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/Triethylamine | High | sigmaaldrich.com |

| Trifluoromethyl aryl N-p-methoxyphenyl ketimines | Ruthenium complex | Sodium formate | 93-99% | scispace.com |

| Various Imines | BINOL-derived phosphoric acid | Hantzsch ester | High | rsc.org |

| α-Imino esters | Chiral phosphoric acid | Hantzsch ester | Up to 98% | researchgate.net |

| Cyclic Enones | Imidazolidinone catalyst | tert-butyl Hantzsch ester | - | researchgate.net |

The stereoselective addition of carbon nucleophiles, such as alkyl and allyl groups, to the C=N bond of imines provides a direct route to chiral amines with newly formed carbon-carbon bonds. A variety of methods have been developed to control the stereochemistry of these transformations.

The use of chiral auxiliaries attached to the imine nitrogen is a well-established strategy. For example, the allylation of N-tert-butanesulfinyl imines can be highly diastereoselective, and remarkably, the stereochemical outcome can often be reversed by simply changing the reaction solvent. acs.org This allows for access to either diastereomer of the homoallylic amine product from a single chiral precursor.

Catalytic asymmetric methods have also been developed. Chiral diols, such as BINOL derivatives, can catalyze the enantioselective allylboration of acyl imines, providing homoallylic amides in good yields and with high enantiomeric ratios. nih.govresearchgate.net This method is applicable to both aromatic and aliphatic imines. The diastereoselectivity of these reactions can also be controlled, with (E)- and (Z)-crotylboronates typically affording the corresponding anti- and syn-addition products, respectively. nih.gov Diastereoselective alkylation of chiral imines derived from chiral aldehydes has also been achieved using triethylborane as the alkylating agent, with stereocontrol induced by a heteroatom at the α-position of the aldehyde. rsc.orgrsc.org

Table 3: Stereoselective Alkylation and Allylation of Imines

| Imine Substrate | Reagent | Catalyst/Auxiliary | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| (R)-N-tert-butanesulfinyl imine | Allyl bromide/Zn | - | Solvent-controlled diastereoselectivity | High dr | acs.org |

| Acyl aldimines | Allyldiisopropoxyborane | (S)-3,3′-Ph₂-BINOL | Enantioselective allylation | 95:5 – 99.5:0.5 er | nih.gov |

| Acyl imines | Crotyldiisopropoxyboranes | (S)-3,3′-Ph₂-BINOL | Diastereoselective crotylation | >98:2 dr | nih.gov |

| Chiral α-heteroatom substituted aldimines | Triethylborane | - | Diastereoselective alkylation | High dr | rsc.orgrsc.org |

| Acyl imines | Allylboronates | Chiral Diols | Enantioselective allylboration | High er | researchgate.net |

The addition of organometallic reagents to imines is a powerful and versatile method for the formation of carbon-carbon bonds. The stereochemical outcome of these additions can be effectively controlled through the use of chiral N-sulfinyl imines (sulfinimines). wikipedia.org The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, leading to high levels of asymmetric induction in the addition of a wide range of organometallic reagents, including Grignard reagents and organolithium compounds. wikipedia.orgnih.gov

The diastereoselectivity of the addition of Grignard reagents to N-tert-butanesulfinyl imines has been extensively studied. nih.gov The stereochemical outcome can often be rationalized by a six-membered chair-like transition state where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.gov Computational studies have provided further insight into the mechanism and the factors governing the diastereoselectivity. nih.govchemrxiv.org This methodology has been applied to the synthesis of a variety of chiral amines, including those with α-branched and propargyl functionalities. nih.govacs.org The sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the free chiral amine. wikipedia.org

Table 4: Diastereoselective Addition of Organometallic Reagents to N-Sulfinyl Imines

| N-Sulfinyl Imine | Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Ethylmagnesium bromide | CH₂Cl₂ | High | nih.gov |

| Fluorinated aromatic sulfinyl imines | Propargylmagnesium bromide | THF or DCM | Total regio- and diastereoselection | acs.org |

| N-tert-butylsulfinyl α-alkoxy aldimines | Grignard reagents | THF | - | nih.gov |

| Chiral α-metalated vinyl sulfoxides | Enantiopure N-sulfinimines | - | Up to 99:1 | nih.gov |

| N-Sulfinyl imine | Grignard reagent | MTBE | - | thieme-connect.com |

Mannich-Type Reactions and Related Aminoalkylation Processes

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, typically a ketone or another carbonyl compound. wikipedia.org The reaction proceeds through the in situ formation of an iminium ion, which then acts as an electrophile and is attacked by the enol or enolate form of the carbonyl compound. This process results in the formation of a β-amino carbonyl compound, also known as a Mannich base.

The development of asymmetric organocatalytic Mannich reactions has provided a powerful tool for the synthesis of chiral β-amino ketones and aldehydes. acs.orgbeilstein-journals.org Proline and its derivatives have emerged as highly effective catalysts for these transformations. acs.org20.210.105nih.gov The proposed mechanism involves the formation of a chiral enamine from the ketone and proline, which then reacts with a preformed or in situ-generated imine in a stereoselective manner. acs.org

These reactions can exhibit high levels of both diastereoselectivity and enantioselectivity. acs.org For example, the proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines can furnish α,β-branched-β-amino aldehydes with excellent syn-diastereoselectivity and enantioselectivity. 20.210.105nih.gov The use of β-keto acids in decarboxylative Mannich reactions catalyzed by bifunctional thiourea catalysts has also been shown to be an effective strategy for the synthesis of chiral β-amino ketones. beilstein-journals.org

Table 5: Asymmetric Organocatalytic Mannich-Type Reactions

| Ketone/Aldehyde | Imine | Catalyst | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Ketones | Aldehydes and amines (in situ imine) | Proline | Three-component reaction | Up to 99% ee | acs.org |

| Acetaldehyde | N-Boc-imines | Proline | Use of a simple C2 nucleophile | Extremely high ee | 20.210.105 |

| Aldehydes | N-Boc-imines | Proline | Synthesis of α,β-branched-β-amino aldehydes | High dr and ee | nih.gov |

| β-Keto acids | Aldimines | Cinchonine-derived thiourea | Decarboxylative Mannich reaction | Moderate to good ee | beilstein-journals.org |

| α-Branched ketones | Imines | Zn-ProPhenol | Construction of quaternary carbon stereocenters | High dr and ee | nih.gov |

Carbon-Carbon Bond Forming Reactions: Strecker and Hydrophosphonylation

This compound, as an electrophilic imine, is a viable substrate for carbon-carbon bond-forming reactions. Two notable examples are the Strecker synthesis of α-amino acids and the hydrophosphonylation reaction to produce α-aminophosphonates.

Hydrophosphonylation of this compound offers a direct route to α-aminophosphonates, which are important precursors to aminophosphonic acids with various biological activities. nih.gov This reaction involves the addition of a phosphite (B83602) species, typically a dialkyl phosphite, across the C=N double bond of the imine. The reaction is often carried out in the presence of a base to generate the phosphite anion, which then acts as the nucleophile. Chiral N-phosphonylimines have been shown to react with lithium phosphites to produce chiral α-amino phosphonates in high yields and diastereoselectivities. nih.gov For this compound, the reaction would proceed via the nucleophilic addition of the phosphite to the imine carbon, resulting in the formation of a new carbon-phosphorus bond.

Table 1: Overview of Carbon-Carbon Bond Forming Reactions

| Reaction | Reagents | Product Type | Key Mechanistic Step |

|---|---|---|---|

| Strecker Synthesis | HCN or a cyanide salt (e.g., KCN), followed by hydrolysis | α-Amino acid | Nucleophilic addition of cyanide to the iminium ion |

| Hydrophosphonylation | Dialkyl phosphite (e.g., (RO)₂P(O)H), base | α-Aminophosphonate | Nucleophilic addition of phosphite to the imine carbon |

Cycloaddition Reactions and Intramolecular Ring-Forming Transformations

Imines such as this compound can participate in cycloaddition reactions, serving as either the 2π component or as part of a 4π system, leading to the formation of various heterocyclic structures. These reactions are valuable for constructing complex molecular architectures in a single step. nih.gov

In [4+2] cycloaddition reactions , also known as aza-Diels-Alder reactions, imines can act as dienophiles or azadienes. nih.gov When acting as a 2π component, this compound could react with a diene to form a tetrahydropyridine derivative. Conversely, if incorporated into a larger conjugated system, it could function as the 4π component. The Povarov reaction is a notable example of a formal [4+2] cycloaddition between an imine and an alkene or alkyne, leading to quinoline derivatives. mdpi.com

[3+2] Cycloaddition reactions provide a route to five-membered heterocyclic rings. Azomethine ylides, which can be generated from imines, are common 1,3-dipoles used in these reactions. researchgate.net For this compound, reaction with a suitable dipolarophile in the presence of reagents that promote the formation of an azomethine ylide would lead to pyrrolidine (B122466) derivatives. Theoretical studies on the cycloaddition between ketenimine and methyleneimine suggest that such reactions can proceed through a concerted pericyclic process. ias.ac.in

Intramolecular ring-forming transformations of imine derivatives are also a powerful synthetic tool. For instance, N-arylpropynamides can undergo intramolecular cyclization to form quinolin-2-ones. researchgate.net While this compound itself does not possess the necessary functionality for this specific transformation, derivatives of it could be designed to undergo intramolecular cyclizations. For example, an appropriately substituted this compound derivative could potentially undergo an intramolecular cyclization to form fused heterocyclic systems.

Table 2: Cycloaddition Reactions Involving Imines

| Cycloaddition Type | Imine Role | Reactant Partner | Product Heterocycle |

|---|---|---|---|

| [4+2] (Aza-Diels-Alder) | Dienophile (2π) | Diene | Tetrahydropyridine |

| [3+2] | Precursor to 1,3-dipole (Azomethine ylide) | Dipolarophile (e.g., alkene) | Pyrrolidine |

| [2+2+2] | 2π component | Two alkynes | 1,2-Dihydropyridine |

Hydrolysis Mechanisms of Imine Bonds

The hydrolysis of the imine bond in this compound to its constituent carbonyl compound (propiophenone) and primary amine (methanamine) is a fundamental reaction that proceeds under aqueous conditions and is typically catalyzed by acid. masterorganicchemistry.comchemistrysteps.com The mechanism of imine hydrolysis is essentially the reverse of its formation. chemistrysteps.com

The process is initiated by the protonation of the imine nitrogen, which forms a more electrophilic iminium ion. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule on the iminium carbon, leading to the formation of a carbinolamine intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom converts the amino group into a better leaving group (an ammonium ion). Finally, the elimination of the amine and deprotonation of the oxonium ion regenerates the carbonyl group of propiophenone (B1677668). chemistrysteps.com

Table 3: Key Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the imine nitrogen | Iminium ion |

| 2 | Nucleophilic attack by water | Carbinolamine |

| 3 | Proton transfer | Protonated carbinolamine |

| 4 | Elimination of the amine | Propiophenone and Methanamine |

Stereoisomerization and Tautomeric Equilibria in Imine Systems (e.g., Imine-Enamine Tautomerism)

Imines possessing appropriate substitution patterns, such as this compound, can exhibit both stereoisomerism and tautomerism.

Stereoisomerization in imines most commonly refers to E/Z isomerization about the carbon-nitrogen double bond. For this compound, the two isomers would be the E-isomer, where the methyl group on the nitrogen and the phenyl group on the carbon are on opposite sides of the double bond, and the Z-isomer, where they are on the same side. The interconversion between these isomers can occur through a planar inversion (lateral shift) mechanism at the nitrogen atom. This process has an energy barrier that can be influenced by steric and electronic factors of the substituents on both the carbon and nitrogen atoms.

Imine-enamine tautomerism is an equilibrium between an imine and its corresponding enamine form. thieme.de This is analogous to the keto-enol tautomerism of carbonyl compounds. thieme.de For this compound, which has α-hydrogens on the ethyl group, it can exist in equilibrium with its enamine tautomer, N-methyl-1-phenylprop-1-en-1-amine. This tautomerization is catalyzed by either acid or base. pbworks.com Generally, the imine form is thermodynamically more stable and thus favored at equilibrium. reddit.com However, the presence of the enamine tautomer, even in low concentrations, can be significant as enamines are nucleophilic at the α-carbon and can participate in various reactions that are not accessible to the imine form. youtube.comnih.gov The position of the equilibrium can be influenced by factors such as solvent polarity and the steric bulk of the substituents. pbworks.com

Table 4: Isomeric and Tautomeric Forms of this compound

| Phenomenon | Isomers/Tautomers | Key Structural Feature |

|---|---|---|

| E/Z Isomerization | E- and Z-isomers | Spatial arrangement around the C=N double bond |

| Imine-Enamine Tautomerism | Imine and Enamine forms | Position of a proton and a double bond (C=N vs. C=C-N) |

Advanced Spectroscopic and Computational Investigations of N 1 Phenylpropylidene Methanamine and Imine Systems

Spectroscopic Characterization and Elucidation of Imine Structures

Spectroscopic techniques are indispensable tools for the detailed characterization of imines, providing insights into their structural framework, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry (e.g., (E)-configuration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structural assignment and determination of stereochemistry in imines like N-(1-Phenylpropylidene)methanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. nih.govyoutube.com

In ¹H NMR, the chemical shift of the imine proton (CH=N) is particularly diagnostic. For many imines, this proton resonates in the downfield region of the spectrum. For instance, in (E)-N-methyl-1-phenylmethanimine, the imine proton appears as a doublet at δ 8.27 ppm. rsc.org Similarly, for N-benzylideneaniline, the imine proton signal is a singlet at δ 8.37 ppm. rsc.org The specific chemical shift and multiplicity of the imine proton, along with the signals from the phenyl and alkyl groups, allow for the complete assignment of the molecule's proton framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom of the C=N double bond in imines typically appears in the range of 160-170 ppm. For example, in N-benzylidene-1-phenylmethanamine, the imine carbon resonates at δ 161.6 ppm. rsc.org

The stereochemistry around the C=N double bond, specifically the (E) or (Z) configuration, can often be determined using NMR. The (E)-configuration is generally more stable and thus more common. This can be confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, where spatial proximity between protons can be established. For example, irradiation of the N-alkyl protons would show an NOE enhancement with the ortho-protons of the phenyl ring in the (E)-isomer, but not the (Z)-isomer.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Imines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-benzylidene-1-phenylmethanamine | 8.34 (s, 1H, CH=N), 7.71-7.25 (m, 10H, Ar-H), 4.76 (s, 2H, CH₂) | 161.6 (C=N), 139.4, 135.6, 130.4, 128.1, 127.9, 127.6, 126.7, 126.4 (Ar-C), 64.5 (CH₂) | rsc.org |

| (E)-N-methyl-1-phenylmethanimine | 8.27 (d, 1H, CH=N), 7.72-7.39 (m, 5H, Ar-H), 3.52 (d, 3H, CH₃) | Not specified | rsc.org |

| N-benzylideneaniline | 8.37 (s, 1H, CH=N), 7.85-7.13 (m, 10H, Ar-H) | Not specified | rsc.org |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that can be used for identification and structural analysis. In the context of this compound and other imines, these techniques are particularly useful for identifying the characteristic C=N stretching vibration.

The C=N stretching absorption in imines typically appears in the region of 1690-1640 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can be influenced by the nature of the substituents on the carbon and nitrogen atoms. For example, conjugation with a phenyl group can lower the frequency of the C=N stretch. In the FT-IR spectrum of some imine compounds, the C=N imine absorption band has been observed at 1600 cm⁻¹. researchgate.net

Other important vibrational modes that can be observed in the FT-IR and Raman spectra of this compound include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. scirp.org

C=C stretching: The stretching vibrations of the aromatic ring are usually found in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching: The C-N single bond stretching vibration is typically observed in the 1350-1000 cm⁻¹ range. msu.edu

Raman spectroscopy provides complementary information to FT-IR. While the C=N stretch is observable in both, its intensity can vary. Raman spectroscopy can be particularly useful for studying symmetric vibrations that are weak or absent in the IR spectrum. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete vibrational analysis and assign the observed bands to specific molecular motions. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Imines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=N Stretch | 1690 - 1640 | Medium to Weak | pressbooks.publibretexts.org |

| Aromatic C-H Stretch | > 3000 | Variable | scirp.org |

| Aliphatic C-H Stretch | < 3000 | Variable | scirp.org |

| Aromatic C=C Stretch | 1600 - 1450 | Variable | researchgate.net |

| C-N Stretch | 1350 - 1000 | Variable | msu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For imines such as this compound, the presence of both a phenyl group and a C=N chromophore gives rise to characteristic absorption bands.

Imines typically exhibit two main types of electronic transitions in the UV-Vis region:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands, often in the shorter wavelength UV region. For aromatic imines, these bands are often observed. nih.govnih.govresearchgate.net

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. nih.govnih.govresearchgate.net

The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the imine. For example, conjugation with the phenyl ring in this compound is expected to cause a bathochromic (red) shift of the π → π* transition compared to a non-conjugated imine. Studies on various aromatic imines have shown absorption maxima in the range of 290-460 nm. nih.govrsc.org For instance, some poly-pyrrol-thiazol-imine polymers exhibit absorption maxima around 372 nm and 381 nm, attributed to n-π* transitions of the imine groups conjugated with aromatic nuclei. researchgate.net

X-ray Scattering and Diffraction Techniques for Crystalline Structures of Imine-Linked Materials

For example, X-ray crystallographic analysis of a di-imine derivative of 2,2,4,4-tetramethylcyclobutane-1,3-dione confirmed the exclusive preference for the trans geometry. rsc.org In another study, the crystal structures of mononuclear cyclopalladated compounds derived from imine ligands were elucidated, revealing the coordination sphere around the palladium atom which included the nitrogen atom from the imine group. mdpi.com

In recent years, these techniques have also been applied to more complex imine-linked materials, such as covalent organic frameworks (COFs). Single-crystal X-ray diffraction has been used to determine the structure of imine-linked 2D COFs, revealing their layered, single-crystalline domains. nih.gov This level of structural detail is crucial for understanding the properties and potential applications of these materials.

Advanced 2D Infrared Spectroscopy for Reaction Mechanism Elucidation

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides insights into molecular structure, dynamics, and couplings between different vibrational modes on an ultrafast timescale. nih.govrsc.org This method can be particularly valuable for elucidating reaction mechanisms, including those involving imines.

By spreading the IR spectrum over two frequency axes, 2D-IR spectroscopy can reveal correlations between different vibrations within a molecule. acs.orgwhiterose.ac.uk For example, cross-peaks in a 2D-IR spectrum indicate that two vibrational modes are coupled, either through space or through chemical bonds. The intensity and time evolution of these cross-peaks can provide information about energy transfer pathways and the rates of chemical exchange processes. whiterose.ac.uk

Quantum Chemical Studies and Theoretical Modeling of Imine Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding and predicting the reactivity of chemical systems, including imines. acs.org These computational methods allow for the investigation of molecular properties, reaction mechanisms, and the influence of various factors on reactivity. acs.org

Theoretical studies on imine reactivity often focus on several key aspects:

Reaction Energetics: DFT calculations can be used to determine the potential energy surfaces of reactions involving imines, such as their formation or participation in cycloaddition reactions. This allows for the calculation of activation barriers and reaction energies, providing insights into the feasibility and kinetics of a particular process. nih.gov

Electronic Structure: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to explain the reactivity of imines. mdpi.com For instance, the energies and shapes of these frontier orbitals can indicate whether an imine is likely to act as a nucleophile or an electrophile in a given reaction.

Substituent Effects: Theoretical modeling can systematically investigate the effect of different substituents on the reactivity of the imine group. For example, studies have shown that electron-withdrawing groups on the imine nitrogen can facilitate certain reactions, while bulky groups can hinder them. nih.gov

Reaction Mechanisms: Computational studies can be used to explore different possible reaction pathways and identify the most likely mechanism. For example, theoretical calculations have been used to investigate the mechanism of the imine-ene reaction and the role of Lewis acid catalysts in promoting this transformation. nih.gov

In the context of this compound, quantum chemical studies could be employed to investigate its rotational barriers, the relative stabilities of its (E) and (Z) isomers, and its reactivity in various chemical transformations. Such studies, when combined with experimental data, provide a comprehensive understanding of the chemical behavior of this and other imine systems.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Energetics

The geometry of molecules like N-benzylideneaniline has been a subject of interest, with NMR spectra analysis supporting a non-planar conformation where the aniline (B41778) ring is twisted out of the plane of the benzalimino moiety. scribd.com Computational studies on various N-benzylideneaniline derivatives have been performed to find optimized geometries, electronic densities, and other properties. rdd.edu.iq

Table 1: Comparison of Experimental and Theoretical Data for Imine Derivatives

| Parameter | Experimental (XRD) | Theoretical (DFT/B3LYP) | Reference |

|---|---|---|---|

| Bond Length (Å) | Varies | Strong coherence with XRD | nih.gov |

| Bond Angle (°) | Varies | Strong coherence with XRD | nih.gov |

| Correlation Coefficient (R²) - Bond Length | - | 0.9581 - 0.9861 | nih.gov |

| Correlation Coefficient (R²) - Bond Angle | - | 0.6454 - 0.9424 | nih.gov |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, thus indicating its nucleophilicity, while the LUMO represents its ability to accept an electron, indicating its electrophilicity. youtube.comyoutube.comirjweb.com The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comwuxiapptec.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests low stability and high reactivity. irjweb.com

For imines, the HOMO-LUMO gap can be influenced by their configuration (cis- or trans-) and the nature of their substituents. nih.gov For example, aromatic imines generally have a lower HOMO-LUMO energy gap compared to aliphatic imines. nih.gov This gap is also consistent with other spectroscopic data, such as UV-visible absorption wavelengths and NMR chemical shifts. nih.gov The introduction of electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the electronic and photophysical properties of conjugated molecules. rsc.org

Table 2: HOMO-LUMO Energy Gaps and Related Properties for Various Imines

| Imine Type | HOMO-LUMO Gap (eV) | General Reactivity | Reference |

|---|---|---|---|

| Aromatic Imine (cis-config.) | 4.29 | Higher | nih.gov |

| Aromatic Imine (trans-config.) | 4.34 | Higher | nih.gov |

| Aliphatic Imines | > 5.12 | Lower | nih.gov |

| Imidazole Derivative | 4.4871 | High stability, low reactivity | irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the regions in a molecule that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated based on the electron density and provides a visual guide to a molecule's reactivity. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. researchgate.netresearchgate.net

For Schiff base compounds, MEP analysis can pinpoint the most electronegative and electropositive sites, which are likely to be the points of interaction. researchgate.net For example, in some Schiff bases, the oxygen and nitrogen atoms are identified as the most prominent sites for electrophilic and nucleophilic interactions, respectively. researchgate.netresearchgate.net The topology of the MESP, including the characterization of its critical points, offers a robust method for exploring bonding and reactivity patterns. mdpi.com

Computational Studies on Reaction Mechanisms (e.g., Hydride Reductions, n→π* Interactions)

Computational studies provide significant insights into the mechanisms of reactions involving imines, such as hydride reductions and n→π* interactions. DFT calculations have been employed to elucidate the mechanism of imine reductase enzymes, which catalyze the reduction of imines to amines. nih.gov These studies help in understanding the enantioselectivity of these enzymes by analyzing the geometries of enzyme-substrate complexes and transition states. nih.gov

The reduction of imines can also be achieved using various hydride donors. For instance, the mechanism of imine reduction by Ru catalysts has been investigated using DFT, proposing a stepwise transfer of a hydride and a proton. rsc.org Similarly, the reduction of imines with Me2S-BH3 is believed to proceed via an initial hydride transfer to form an amide anion. nih.gov Computational approaches have also been used to study the direct reductive amination reaction, revealing mechanistic pathways and the influence of catalysts. rsc.org

Furthermore, n→π* interactions, where a lone pair (n) donates electron density to an empty π* orbital, play a crucial role in the chemistry of imines. nih.govrsc.orgresearchgate.net These interactions can stabilize certain conformations and influence the reactivity of the imine bond. rsc.orgresearchgate.net Computational methods like Natural Bond Orbital (NBO) analysis have been instrumental in understanding the quantum-mechanical nature of these interactions. acs.org For example, an n→π* interaction can increase the length of the C=O bond in a carbonyl acceptor, making it a better donor for another n→π* interaction, leading to cooperative effects. acs.org

Conformational Analysis and Stereochemical Prediction

Conformational analysis of imine systems is essential for understanding their reactivity and properties. Computational methods are used to determine the preferred conformations and the energy barriers for conformational changes, such as nitrogen inversion. researchgate.net For N-substituted oxazines, a related system, theoretical calculations have shown that the preference for axial or equatorial conformations depends on the substituent and the polarity of the solvent. researchgate.net

The stereochemical outcome of reactions involving imines, such as the Staudinger reaction between ketenes and imines, is heavily influenced by the imine's nature and its isomerization. nih.gov Computational analysis has revealed that the stereochemistry is determined by both the initial nucleophilic attack and the subsequent electrocyclization step. nih.gov For some imines, the E/Z isomerization of the starting imine is a critical factor. nih.gov

Predicting the stereochemistry of catalytic reactions is a significant challenge. The Quantum-Guided Molecular Mechanics (Q2MM) method has been developed to generate reaction-specific transition state force fields (TSFFs). nih.gov This approach allows for the rapid virtual screening of ligand libraries to predict the stereoselectivity of reactions like Ru-catalyzed hydrogenation of ketones with high accuracy. nih.gov

Q & A

Q. What are the optimal green synthesis methods for preparing N-(1-Phenylpropylidene)methanamine, and how can reaction efficiency be validated?

- Methodological Answer : A green synthesis approach using natural acid catalysts (e.g., unripe mango extract) has been reported. The reaction involves condensation of primary amines with ketones under solvent-free conditions at 60–70°C for 2–3 hours. Efficiency is validated via thin-layer chromatography (TLC) to monitor reaction completion and recrystallization from ethanol for purification. Yield optimization (reported up to 85%) can be achieved by adjusting catalyst concentration (5–10% w/w) and reaction time . Key Analytical Data :

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm proton environments and carbon骨架. For example, the imine proton (CH=N) appears as a singlet at δ 8.3–8.5 in CDCl3, while aromatic protons show multiplet patterns between δ 7.0–7.6 .

- Mass Spectrometry : Look for the molecular ion peak at m/z 223 and fragmentation patterns consistent with the Schiff base structure.

- Melting Point : Reported M.P. 141°C; deviations >2°C indicate impurities .

Q. What solvents and storage conditions are recommended for stabilizing this compound in laboratory settings?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane, chloroform) to prevent hydrolysis of the imine bond. Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised every 3–6 months .

Q. How can researchers troubleshoot low yields in Schiff base synthesis for this compound?

- Methodological Answer : Common issues and fixes:

- Incomplete Reaction : Extend reaction time (up to 6 hours) or increase catalyst loading (up to 15% w/w).

- Byproduct Formation : Use molecular sieves (3Å) to absorb water, shifting equilibrium toward imine formation.

- Purification Losses : Optimize recrystallization by testing solvent mixtures (e.g., ethanol:hexane 3:1) .

Q. What are the standard spectroscopic benchmarks for confirming successful synthesis?

- Methodological Answer : Compare experimental data with published benchmarks:

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

- Map electron density at the imine nitrogen to predict nucleophilic attack sites.

- Calculate Gibbs free energy (ΔG) for tautomerization or hydrolysis pathways.

Validate models against experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates in acidic/basic media) .

Q. What strategies resolve contradictions in spectral data interpretation for Schiff base derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Resolve rotational isomerism (e.g., E/Z isomerism) by variable-temperature NMR.

- X-ray Crystallography : Confirm spatial arrangement of substituents; compare with computationally optimized geometries.

- HSQC/HMBC : Assign ambiguous proton-carbon correlations, especially in overlapping aromatic regions .

Q. How do structural modifications (e.g., electron-withdrawing/donating groups) affect the compound’s biological activity?

- Methodological Answer : Design analogs via:

- Para-substituted phenyl rings : Introduce –NO₂ (electron-withdrawing) or –OCH₃ (electron-donating) groups.

- Biological Assays : Test antimicrobial activity (MIC against S. aureus, E. coli) or receptor binding (e.g., GABAₐ modulation via patch-clamp electrophysiology).

- SAR Analysis : Correlate logP (HPLC-measured) with membrane permeability trends .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct pH-rate profiling (pH 1–12) with UV-Vis or LC-MS monitoring. Key findings:

Q. How can researchers design a kinetic study to evaluate the compound’s role in asymmetric catalysis?

- Methodological Answer :

- Substrate Scope : Test enantioselective addition of organozinc reagents to aldehydes catalyzed by the Schiff base.

- Kinetic Parameters : Measure kobs via chiral HPLC (e.g., CHIRALPAK IA column) at varying catalyst loads (1–10 mol%).

- Eyring Analysis : Plot ln(k/T) vs. 1/T to determine activation enthalpy (ΔH‡) and entropy (ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.